H-Orn(Aloc)-OH chemical properties
H-Orn(Aloc)-OH chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of H-Orn(Aloc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nδ-(allyloxycarbonyl)-L-ornithine, commonly abbreviated as H-Orn(Aloc)-OH, is a non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide chemistry. Its utility is centered on the allyloxycarbonyl (Aloc) protecting group, which masks the side-chain (δ) amino functionality of ornithine. The Aloc group's unique deprotection chemistry, which is orthogonal to the widely used Fmoc and Boc strategies, allows for selective manipulation of the ornithine side-chain. This enables the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and site-specifically conjugated molecules. This guide provides an in-depth examination of the chemical properties of H-Orn(Aloc)-OH, detailed protocols for its application, and the mechanistic basis for its strategic use in peptide synthesis.
Core Chemical and Physical Properties
H-Orn(Aloc)-OH is a white to off-white solid that functions as a crucial intermediate in synthetic organic chemistry, particularly in the construction of peptides.[1] Its fundamental role is to introduce an ornithine residue into a peptide sequence with the side-chain amino group temporarily masked, preventing unwanted side reactions.[1]
Data Presentation: Key Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | [1] |
| Common Synonyms | H-L-Orn(Aloc)-OH, N-delta-Allyloxycarbonyl-L-ornithine | [1][2] |
| CAS Number | 147290-10-6 | [1] |
| Molecular Formula | C₉H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 216.23 g/mol | Calculated |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
The Allyloxycarbonyl (Aloc) Protecting Group: A Tool for Orthogonal Synthesis
The strategic value of H-Orn(Aloc)-OH is derived entirely from the properties of the Aloc protecting group. In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting group in the presence of others by using specific, non-interfering chemical conditions.[3][4] The Aloc group is a cornerstone of this concept.
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Stability : The Aloc group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) and other t-butyl-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[5] It is also stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group from the α-amino terminus during solid-phase peptide synthesis (SPPS).[4][5]
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Cleavage Mechanism : The Aloc group is cleaved under exceptionally mild, neutral conditions via palladium(0)-catalyzed allyl transfer.[5][6] This distinct mechanism ensures that its removal does not affect acid- or base-labile protecting groups, providing a crucial orthogonal handle for selective side-chain modification.
Diagram: Orthogonal Protection in Fmoc-Based SPPS
The following diagram illustrates the relationship between common protecting groups, showcasing the unique position of the Aloc group.
Caption: General workflow for incorporating H-Orn(Aloc)-OH for side-chain modification.
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Aloc Group
This protocol describes the palladium-catalyzed removal of the Aloc group from an ornithine side-chain on a resin-bound peptide. [5][7]The reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen). [5] Causality Behind Component Choices:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): The active catalyst that complexes with the allyl group.
-
Scavenger (e.g., Phenylsilane, Morpholine, Acetic Acid/NMM): An "allyl cation scavenger" is essential. Once the palladium abstracts the allyl group, it forms a cationic π-allyl-palladium complex. The scavenger intercepts this complex, preventing the allyl group from reattaching to nucleophiles on the peptide (like the newly freed amine) and regenerating the Pd(0) catalyst for the next cycle.
-
Anhydrous, Degassed Solvent (DCM or CHCl₃): Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state. Degassed solvents minimize dissolved oxygen, preserving catalyst activity.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 g) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) for 30 minutes in a sealed reaction vessel. [7]Drain the solvent.
-
Inert Atmosphere: Flush the reaction vessel thoroughly with Argon or Nitrogen gas for 5-10 minutes. [5]3. Reagent Preparation: In a separate, dry, inert-gas-flushed vial, dissolve Pd(PPh₃)₄ (0.3 equivalents based on resin substitution) in a solution of CHCl₃/Acetic Acid/N-Methylmorpholine (NMM) (37:2:1 v/v/v). [5]Use approximately 15 mL of the solvent mixture per gram of resin. [5]Alternative scavengers like phenylsilane (e.g., 0.75 M in DCM) can also be highly effective. [8]4. Reaction: Using a syringe, transfer the catalyst solution to the reaction vessel containing the resin.
-
Incubation: Gently agitate the mixture at room temperature for 30-60 minutes. [7]Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via HPLC-MS.
-
Washing: Once the reaction is complete, drain the catalyst solution and wash the resin extensively:
-
DCM (3x)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2x) (to remove residual catalyst and scavenger)
-
DMF (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under vacuum. The deprotected side-chain is now ready for the next synthetic step.
Protocol 2: Analytical Characterization
Confirming the identity and purity of the starting material, H-Orn(Aloc)-OH, is critical for successful synthesis.
A. High-Performance Liquid Chromatography (HPLC):
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Purpose: To assess chemical purity.
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Methodology: A reversed-phase HPLC (RP-HPLC) method using a C18 column is standard. A typical mobile phase would consist of a gradient of acetonitrile in water, both containing 0.1% TFA. [9]The compound would be detected by UV absorbance, typically around 210-220 nm. Purity is determined by the area percentage of the main peak.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To confirm the chemical structure. [9][10]* ¹H NMR: Key diagnostic signals in a suitable deuterated solvent (like D₂O or DMSO-d₆) would include:
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Multiplets in the vinyl region (~5.9 ppm and ~5.2-5.4 ppm) corresponding to the three protons of the allyl group.
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A doublet at ~4.5 ppm for the two protons of the -O-CH₂- group adjacent to the double bond.
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Signals corresponding to the ornithine backbone protons (α, β, γ, δ).
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Safety, Handling, and Storage
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Handling: H-Orn(Aloc)-OH and its fully protected derivatives (e.g., Fmoc-Orn(Aloc)-OH) may cause skin and eye irritation and potential respiratory tract irritation. [11][12]Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [12]It is stable under recommended storage conditions. [1][12]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [12]* Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations. [12]
Conclusion
H-Orn(Aloc)-OH is more than a simple amino acid derivative; it is a sophisticated chemical tool that provides peptide chemists with the flexibility to perform selective, on-resin modifications. Its value lies in the orthogonality of the Aloc group, which can be removed under uniquely mild, palladium-catalyzed conditions that leave other standard protecting groups intact. This property is indispensable for the rational design and synthesis of advanced peptide structures, including cyclic and branched peptides, which are of significant interest in drug discovery and development. A thorough understanding of its properties and the causality behind its deprotection protocol is essential for its successful implementation.
References
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Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
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Amino Acid-Protecting Groups. Typing.[Link]
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Fmoc-Orn(Alloc)-OH | C24H26N2O6. PubChem.[Link]
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Fmoc-Orn(Aloc)-OH [147290-11-7]. Aapptec Peptides.[Link]
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Amino Acid-Protecting Groups. MDPI.[Link]
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Safety Data Sheet for Fmoc-Orn(Aloc)-OH. AAPPTec.[Link]
-
Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation.[Link]
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Experimental Procedure and Characterization Data. The Royal Society of Chemistry.[Link]
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Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec.[Link]
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Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. PubMed.[Link]
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Fmoc-Orn(Aloc)-OH. Watanabe Chemical Industries.[Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.[Link]
-
FMOC-ORN(ALOC)-OH. LookChem.[Link]
-
NMR-Based Chromatography Readouts. PubMed Central.[Link]
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